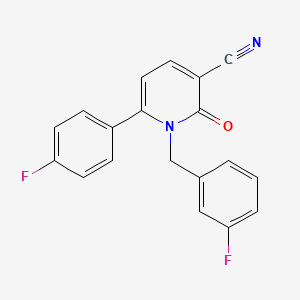

1-(3-Fluorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Description

Properties

IUPAC Name |

6-(4-fluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12F2N2O/c20-16-7-4-14(5-8-16)18-9-6-15(11-22)19(24)23(18)12-13-2-1-3-17(21)10-13/h1-10H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXFZCOXMXMFPHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C(=CC=C(C2=O)C#N)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Fluorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes:

Starting Materials: 3-fluorobenzyl bromide and 4-fluorobenzaldehyde.

Reaction Steps:

Reaction Conditions: The reactions are typically carried out under controlled temperatures and may require catalysts or specific solvents to achieve high yields.

Industrial production methods may involve optimization of these steps to enhance efficiency and scalability, often using continuous flow reactors and automated systems.

Chemical Reactions Analysis

1-(3-Fluorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

Substitution: The fluorine atoms on the benzyl and phenyl rings can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions: These reactions typically require specific reagents and conditions, such as acidic or basic environments, specific temperatures, and solvents like dichloromethane or ethanol.

Major Products: The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while reduction may yield amines.

Scientific Research Applications

Medicinal Chemistry

1-(3-Fluorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has been extensively studied for its potential as a pharmacophore in drug design. It is particularly relevant for targeting specific enzymes or receptors involved in various diseases.

Key Findings:

- The compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. Research indicates that derivatives of this compound may exhibit anti-inflammatory properties comparable to established COX inhibitors like Celecoxib .

- It has been evaluated for its antitumor activity against different cancer cell lines, suggesting its potential utility in oncology .

Biological Studies

The interactions of this compound with biological macromolecules are under investigation to understand its therapeutic effects better. Studies have focused on:

- Mechanism of Action : The compound appears to modulate the activity of specific molecular targets, influencing signaling and metabolic pathways within cells .

- Biological Activity : Preliminary studies indicate that it may possess significant bioactivity, including anti-cancer and anti-inflammatory effects, which warrant further exploration in vivo .

Materials Science

In materials science, 1-(3-Fluorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is being explored for:

- Organic Semiconductors : Its electronic properties may be suitable for developing advanced materials used in organic electronics and photovoltaics.

- Polymer Chemistry : The compound can serve as a building block for synthesizing specialty polymers with tailored properties.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

Mechanism of Action

The mechanism of action of 1-(3-Fluorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It may influence signaling pathways, metabolic pathways, or other cellular processes, depending on its specific interactions with molecular targets.

Comparison with Similar Compounds

Structural Analogs with Halogenated Benzyl Groups

The substitution pattern on the benzyl group at position 1 significantly influences physicochemical and biological properties. Key analogs include:

Key Observations :

- Electronic Effects: Fluorine at position 3 (target compound) introduces electron-withdrawing effects, which may modulate reactivity at the pyridinone core compared to chlorinated analogs .

Analogs with Varied Aryl Substituents at Position 6

Modifications at position 6 alter electronic and steric profiles:

Key Observations :

- Antioxidant Activity : Bromophenyl derivatives (e.g., 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-...) show high DPPH radical scavenging (79.05%), surpassing methoxy-substituted analogs .

- Synthetic Accessibility : Hydroxyphenyl-substituted derivatives achieve higher yields (85%) compared to ethoxyphenyl analogs (70%), suggesting favorable cyclization kinetics .

Substituents Influencing Electronic Properties

Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) impact reactivity and binding:

Key Observations :

Biological Activity

1-(3-Fluorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a synthetic compound characterized by a pyridine ring and multiple fluorinated phenyl groups. Its molecular formula is with a molecular weight of approximately 322.31 g/mol. The presence of fluorine atoms enhances its chemical stability and biological activity, making it an interesting candidate for pharmaceutical research.

Chemical Structure and Properties

The compound features a pyridinecarbonitrile core, which is common in bioactive molecules. The structural formula can be represented as follows:

Key Structural Features:

- Pyridine Ring: Essential for biological activity.

- Fluorinated Phenyl Groups: Improve binding affinity and selectivity towards biological targets.

- Nitrile Group: Contributes to the compound's reactivity.

Biological Activity

Research indicates that 1-(3-Fluorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile may exhibit various biological activities, particularly in cancer treatment and enzyme inhibition.

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes or receptors, influencing multiple biochemical pathways. The fluorinated substituents enhance binding affinity, which can lead to improved therapeutic profiles compared to non-fluorinated analogs.

Cytotoxicity Studies

A significant focus has been on the cytotoxic effects of this compound against various cancer cell lines. For instance, a study involving derivatives of 3-cyanopyridines demonstrated that compounds similar to 1-(3-Fluorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile exhibited marked cytotoxicity against prostate (PC-3), breast (MDA-MB-231), and liver cancer (HepG2) cell lines. The IC50 values indicated substantial anti-proliferative activity, with some compounds showing better efficacy than standard treatments like 5-fluorouracil (5-FU) .

Table 1: Cytotoxicity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5e | PC-3 | 25 |

| 5e | MDA-MB-231 | 10 |

| 5e | HepG2 | 30 |

| 5c | PC-3 | 40 |

| 5c | MDA-MB-231 | 50 |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may modulate the activity of enzymes or receptors involved in critical signaling pathways. For example, studies have shown that certain derivatives can lead to the degradation of survivin, an inhibitor of apoptosis protein, thereby promoting cancer cell death through apoptosis .

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Survivin Modulation : A study demonstrated that derivatives similar to this compound could significantly reduce survivin expression in cancer cells, leading to increased apoptosis rates .

- Cytotoxicity Evaluation : In vitro assays using sulforhodamine B (SRB) colorimetric methods assessed the cytotoxicity against various cancer cell lines, revealing promising results for further development in anticancer therapies .

Q & A

Q. What are effective synthetic routes for 1-(3-Fluorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via multi-component reactions, as demonstrated for structurally similar 1,2-dihydropyridine derivatives. For example, four-component reactions involving fluorinated aryl ketones, aldehydes, malononitrile, and ammonium acetate under reflux conditions in ethanol yield high-purity products (85% yield) . Optimization includes adjusting stoichiometry, solvent polarity (e.g., DMF for polar intermediates), and temperature control (reflux at 80–90°C). Monitoring via TLC and recrystallization from ethanol improves purity. For fluorinated analogs, metal-free conditions using β-CF3 aryl ketones and urea precursors under mild temperatures (50–60°C) enhance regioselectivity .

Q. How can spectroscopic techniques (IR, NMR, MS) be utilized to confirm the structure of this compound?

Methodological Answer:

- IR Spectroscopy: Detect key functional groups: C≡N stretch (~2210 cm⁻¹), C=O (pyridone, ~1642 cm⁻¹), and N-H (3320 cm⁻¹) .

- ¹H-NMR: Identify aromatic protons (δ 7.06–7.78 ppm for fluorophenyl groups), pyridone C5-H (δ 6.72 ppm), and substituent-specific signals (e.g., -OCH3 at δ 3.91 ppm) . Fluorine substituents induce deshielding in adjacent protons.

- MS (EI): Confirm molecular ion peaks (e.g., m/z 320 for analogs) and fragmentation patterns. High-resolution MS (HRMS) validates empirical formulas (e.g., C19H13FN2O2) .

Advanced Research Questions

Q. How to resolve discrepancies in melting points or spectral data between synthesized batches?

Methodological Answer: Discrepancies often arise from polymorphic forms or residual solvents. Techniques include:

- DSC/TGA: Differentiate polymorphs by thermal behavior (e.g., sharp vs. broad endotherms).

- PXRD: Compare diffraction patterns with reference data (e.g., monoclinic P21/c symmetry, a = 8.3834 Å, β = 93.203° for related crystals) .

- Purification: Use column chromatography (silica gel, hexane/EtOAc) or recrystallization (acetonitrile for high-melting compounds >300°C) .

Q. What strategies are recommended for achieving high-quality single crystals for X-ray diffraction analysis?

Methodological Answer:

- Solvent Selection: Slow evaporation from DMSO/EtOH mixtures at 4°C promotes nucleation.

- Inert Atmosphere: Crystallize under argon to prevent oxidation.

- Seeding: Introduce microcrystals from prior batches to guide growth. For analogs, monoclinic systems (Z = 4, V = 1414.93 ų) are achieved via these methods, with data collected on Bruker APEXII CCD diffractometers (λ = 0.71073 Å) .

Q. How to design experiments to study the compound's reactivity under varying conditions (e.g., acidic/basic media)?

Methodological Answer:

- pH-Dependent Stability: Conduct hydrolysis studies in buffered solutions (pH 1–13) at 37°C, monitoring degradation via HPLC. Fluorophenyl groups may resist hydrolysis, while the cyano moiety could hydrolyze to carboxamides under strong acids .

- Mechanistic Probes: Use isotopic labeling (e.g., ¹⁸O in H2O) to track oxygen incorporation in hydrolysis products. For fluorinated systems, ¹⁹F-NMR detects intermediate fluorinated species .

Q. How can computational modeling (e.g., DFT) complement experimental data to predict biological activity?

Methodological Answer:

- Docking Studies: Model interactions with target proteins (e.g., kinases) using AutoDock Vina. The fluorobenzyl group may enhance binding via hydrophobic pockets.

- QSAR: Correlate substituent electronegativity (e.g., fluorine position) with anticancer activity. For analogs, IC50 values against MCF-7 cells correlate with electron-withdrawing substituents .

Data Contradiction and Reproducibility

Q. How to address conflicting biological activity data in different cell lines?

Methodological Answer:

- Cell Line Validation: Use authenticated lines (e.g., ATCC) and standardized protocols (MTT assays, 48h incubation).

- Metabolic Profiling: Assess CYP450 metabolism differences (e.g., liver microsomes) affecting potency. Fluorine substituents may reduce metabolic degradation, enhancing bioavailability in certain lines .

Safety and Handling in Academic Research

Q. What precautions are critical for handling fluorinated dihydropyridines in laboratory settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.